molecular formula C10H19NO3S B2916024 4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine CAS No. 2249435-75-2

4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine

Cat. No.: B2916024
CAS No.: 2249435-75-2
M. Wt: 233.33
InChI Key: YDFJHUMCULROIC-UHFFFAOYSA-N
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Description

4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethenylsulfonyl group attached to the ethyl side chain of the morpholine ring. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine typically involves the reaction of 3-ethylmorpholine with an ethenylsulfonylating agent. One common method includes the use of vinyl sulfone in the presence of a Lewis acid catalyst at elevated temperatures ranging from 40°C to 170°C . The reaction proceeds through the nucleophilic addition of the morpholine nitrogen to the ethenylsulfonyl group, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors or signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-(2-Ethenylsulfonylethyl)morpholine
  • 3-Ethylmorpholine
  • 4-(2-Sulfonylethyl)-3-ethylmorpholine

Comparison: 4-(2-Ethenylsulfonylethyl)-3-ethylmorpholine is unique due to the presence of both the ethenylsulfonyl and ethyl groups on the morpholine ring. This combination imparts distinct chemical and biological properties compared to other morpholine derivatives. For example, the ethenylsulfonyl group enhances the compound’s reactivity towards nucleophiles, while the ethyl group influences its lipophilicity and overall molecular stability.

Properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-3-ethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-3-10-9-14-7-5-11(10)6-8-15(12,13)4-2/h4,10H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJHUMCULROIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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